1-(benzimidazolylsulfonyl)-2,4-dibromobenzene
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Overview
Description
1-(Benzimidazolylsulfonyl)-2,4-dibromobenzene is a compound that features a benzimidazole moiety fused with a sulfonyl group and two bromine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzimidazolylsulfonyl)-2,4-dibromobenzene typically involves the following steps:
Formation of Benzimidazole: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes.
Sulfonylation: The benzimidazole is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient sulfonylation and bromination processes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzimidazolylsulfonyl)-2,4-dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzimidazole moiety can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Scientific Research Applications
1-(Benzimidazolylsulfonyl)-2,4-dibromobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(benzimidazolylsulfonyl)-2,4-dibromobenzene involves its interaction with specific molecular targets:
Enzyme Inhibition: The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: The compound can interact with receptors, altering their signaling pathways.
Comparison with Similar Compounds
- 1-(Benzimidazolylsulfonyl)-2-bromobenzene
- 1-(Benzimidazolylsulfonyl)-4-bromobenzene
- 1-(Benzimidazolylsulfonyl)-2,4-dichlorobenzene
Uniqueness: 1-(Benzimidazolylsulfonyl)-2,4-dibromobenzene is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interaction with biological targets compared to its mono-brominated or chlorinated analogs .
Properties
IUPAC Name |
1-(2,4-dibromophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2N2O2S/c14-9-5-6-13(10(15)7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHNZAWTCUEBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385956 |
Source
|
Record name | ST047021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-05-4 |
Source
|
Record name | ST047021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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